2-cyclobutyl-2-methoxyacetaldehyde
Description
2-Cyclobutyl-2-methoxyacetaldehyde is an organic compound characterized by a cyclobutyl ring and a methoxy group attached to the same carbon atom as an aldehyde functional group. Its molecular formula is C₈H₁₂O₂, and it features a strained four-membered cyclobutyl ring, which influences its reactivity and stability. The aldehyde group renders it highly reactive toward nucleophilic additions, while the methoxy ether moiety may enhance solubility in polar solvents.
Properties
CAS No. |
1783661-27-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, which is a photochemical process that forms the cyclobutyl ring . The methoxyacetaldehyde group can then be introduced through various alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of 2-cyclobutyl-2-methoxyacetaldehyde may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-methoxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-2-methoxyacetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-methoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutyl ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-cyclobutyl-2-methoxyacetaldehyde and compounds from the provided evidence:
Key Observations:
- Cyclobutyl vs. Aromatic Rings : The cyclobutyl ring in the target compound introduces significant ring strain compared to the aromatic benzene rings in Ethyl 2-methoxybenzoate and Methyl 4-acetamido-2-hydroxybenzoate . This strain may lower thermal stability but increase reactivity in cycloaddition or ring-opening reactions.
- Aldehyde vs. Ester/Carboxylic Acid : The aldehyde group in the target compound is more electrophilic than the ester groups in and , making it prone to nucleophilic attacks (e.g., Grignard reactions). In contrast, Benzilic acid contains a carboxylic acid group, which is acidic and participates in salt formation.
- Methoxy Group Effects: The methoxy group in the target compound and Ethyl 2-methoxybenzoate may enhance solubility in organic solvents.
Reactivity and Stability
- Aldehyde Reactivity : The aldehyde in this compound is expected to undergo oxidation to carboxylic acids or reduction to alcohols, unlike the stable ester groups in and .
- Ring Strain : The cyclobutyl ring’s strain (~110 kJ/mol) contrasts with the stability of aromatic rings in , and . This strain could lead to unique polymerization or isomerization pathways.
- Acid-Base Behavior : Unlike Benzilic acid , which has a carboxylic acid (pKa ~3), the target compound lacks acidic protons, limiting its participation in acid-base reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
